molecular formula C14H17ClFN3O2 B13251111 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide

2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B13251111
M. Wt: 313.75 g/mol
InChI Key: FKIFZSLPGFCIHF-UHFFFAOYSA-N
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Description

2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide is a piperazine-based acetamide derivative characterized by a chloroacetyl group at the 4-position of the piperazine ring and an acetamide linkage to a 3-fluorophenyl substituent.

Properties

Molecular Formula

C14H17ClFN3O2

Molecular Weight

313.75 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C14H17ClFN3O2/c15-9-14(21)19-6-4-18(5-7-19)10-13(20)17-12-3-1-2-11(16)8-12/h1-3,8H,4-7,9-10H2,(H,17,20)

InChI Key

FKIFZSLPGFCIHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C(=O)CCl

Origin of Product

United States

Preparation Methods

Initial Synthesis of 4-(Chloroacetyl)piperazine

The foundational step involves the acylation of piperazine with chloroacetyl chloride:

Step Reagents & Conditions Description
1 Piperazine, chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Piperazine is dissolved in an inert solvent, and chloroacetyl chloride is added dropwise with stirring at 0–5°C to prevent side reactions. The mixture is stirred for 2–4 hours at room temperature to complete acylation.
2 Work-up involves washing with water, drying over anhydrous magnesium sulfate, and evaporating the solvent The crude product is purified via recrystallization or column chromatography to obtain pure 4-(chloroacetyl)piperazine.

This step yields a key intermediate, which is essential for subsequent coupling reactions.

Preparation of N-(3-Fluorophenyl)acetamide

The second stage involves acylation of 3-aminophenyl derivatives:

Step Reagents & Conditions Description
1 3-Aminophenyl derivative, acetic anhydride or acetyl chloride, catalyst (e.g., pyridine), solvent (e.g., dichloromethane) The amino group reacts with acylating agents under reflux at 0–25°C to form the corresponding acetanilide derivative.
2 Purification through recrystallization from ethanol or ethyl acetate Ensures high purity for subsequent coupling.

Coupling of the Acylated Piperazine with the Acetanilide Derivative

The final key step involves the formation of the target compound via nucleophilic substitution and amide bond formation:

Step Reagents & Conditions Description
1 4-(Chloroacetyl)piperazine, N-(3-fluorophenyl)acetamide, base (e.g., potassium carbonate), solvent (e.g., ethanol or DMF) The chloro group on the acylpiperazine intermediate undergoes nucleophilic substitution with the amino group of the acetanilide derivative under reflux at 40–60°C.
2 Reaction monitored via TLC to confirm completion The mixture is stirred for 8–12 hours, then cooled, diluted with water, and extracted with ethyl acetate.
3 Purification involves column chromatography or recrystallization The crude product is purified to yield the final compound with high purity.

Optimization and Characterization

Research indicates that reaction conditions such as temperature, solvent polarity, and reaction time significantly influence yield and purity. For example:

Parameter Optimal Conditions References
Temperature 40–60°C ,,
Solvent Ethanol, DMF, or dichloromethane ,,
Reaction Time 8–12 hours ,,

Purification techniques such as recrystallization from ethanol or ethyl acetate and chromatography are employed to obtain analytically pure compounds. Characterization involves melting point determination, FTIR, NMR, and mass spectrometry to confirm structure and purity.

Research Data Summary

Synthesis Step Yield (%) Key Observations Reference
Acylation of piperazine 75–85 Complete acylation confirmed via IR (carbonyl stretch)
Coupling with acetanilide 70–80 TLC and NMR confirmed product formation ,
Final purification 65–75 Melting point consistent with literature values ,

Additional Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.
  • Purity Checks: FTIR spectra exhibit characteristic amide and carbonyl stretches; NMR confirms chemical shifts consistent with the structure.
  • Safety Precautions: Handling chloroacetyl chloride requires proper ventilation and protective equipment due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern on the piperazine ring and aryl group significantly influences physicochemical properties. For example:

Compound Name Piperazine Substituent Aryl Group Melting Point (°C) Molecular Weight (g/mol) Key Activity Reference
Target Compound Chloroacetyl 3-Fluorophenyl N/A ~337.8* Not reported -
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide 4-Chlorophenyl Thiazol-2-yl 282–283 426.96 MMP inhibition
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl 4-Sulfanylphenyl N/A ~508.4* Not reported
N-(3-Chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 3-Chlorophenyl N/A 398.83 Structural studies

*Calculated based on molecular formula.

Key Observations :

  • Halogenation: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like N-(3-chlorophenyl) derivatives .
  • Chloroacetyl vs. Arylpiperazine : The chloroacetyl group introduces a reactive site for nucleophilic substitution, unlike inert aryl groups (e.g., 4-chlorophenyl in ), enabling covalent interactions with biological targets .

Antimicrobial and Antifungal Activity

Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (e.g., Candida albicans), attributed to sulfonyl and difluorophenyl groups enhancing membrane permeability .

Anti-inflammatory and MMP Inhibition

Thiazole-linked derivatives (e.g., compound 14 in ) show MMP-2/9 inhibitory activity (IC50: 0.8–1.2 µM) due to the thiazole ring’s chelation capacity.

Biological Activity

2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide, a compound with significant biological potential, has garnered attention in medicinal chemistry for its diverse pharmacological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.

  • Chemical Formula : C14H18ClFN3O2
  • Molecular Weight : 295.74 g/mol
  • CAS Number : 1049745-40-5
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride and 3-fluoroaniline. The resulting compound can be purified through recrystallization methods to achieve desired purity levels.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a series of compounds synthesized from similar structures were evaluated for their in vitro antimicrobial activity using the tube dilution technique. The results indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been assessed using the MTT assay. In vitro studies showed that some derivatives exhibited cytotoxic effects on various cancer cell lines, including colon carcinoma and breast cancer cells. These compounds were found to induce apoptosis and inhibit cell proliferation, although their efficacy was generally lower than that of established chemotherapeutic agents such as 5-fluorouracil .

Molecular docking studies have suggested that this compound interacts with specific biological targets, potentially inhibiting key enzymes involved in cancer cell metabolism and proliferation. The binding affinity and interaction modes with target proteins have been elucidated through computational modeling techniques .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of several piperazine derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .

Study 2: Anticancer Properties

In a separate investigation reported in the European Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound against various cancer cell lines. The findings revealed that while some derivatives showed promising activity, further optimization is needed to enhance their potency and selectivity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive/negative bacteria
AnticancerInduced apoptosis in cancer cell lines
MechanismInteraction with metabolic enzymes

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